

2-(Azepan-1-yl)ethanol CAS number 20603-00-3

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Compound of Interest

Compound Name: 2-(Azepan-1-yl)ethanol

Cat. No.: B1580746

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An In-depth Technical Guide to **2-(Azepan-1-yl)ethanol** (CAS 20603-00-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(Azepan-1-yl)ethanol**, a versatile heterocyclic building block crucial for synthetic chemistry and pharmaceutical development. We will delve into its fundamental properties, synthesis, reactivity, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

2-(Azepan-1-yl)ethanol, identified by CAS Number 20603-00-3, is an organic compound featuring a seven-membered saturated nitrogen heterocycle (azepane) linked to an ethanol moiety.^[1] This unique structure, combining a tertiary amine and a primary alcohol, makes it a valuable intermediate in the synthesis of more complex molecules. While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are ubiquitous in medicinal chemistry, the seven-membered azepane scaffold remains a relatively underexplored area of chemical space.^[2] The availability of functionalized building blocks like **2-(Azepan-1-yl)ethanol** is therefore critical for expanding the structural diversity of drug candidates and materials. Its primary utility lies in its role as a synthon, particularly noted as an intermediate in the synthesis of compounds like Bazedoxifene acetate.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are dictated by its bifunctional nature. The hydroxyl group allows for hydrogen bonding, while the tertiary amine imparts basicity. It is typically supplied as a colorless to light yellow liquid.

Table 1: Core Physicochemical Data

Property	Value	Source(s)
CAS Number	20603-00-3	[3][4][5]
Molecular Formula	C ₈ H ₁₇ NO	[1][3][6]
Molecular Weight	143.23 g/mol	[3][4][5]
Physical Form	Colorless to light yellow liquid	
Boiling Point	97 °C @ 14 Torr	[3]
Density	0.9733 g/cm ³ @ 20 °C	[3]
Purity	Typically ≥97%	
Storage Temperature	Room Temperature	

Structural Identifiers

- SMILES:OCCN1CCCCC1[3]
- InChI:InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2[1][3][5]
- InChIKey:VMRYMOMQCYSRHS-UHFFFAOYSA-N[1][3][5]

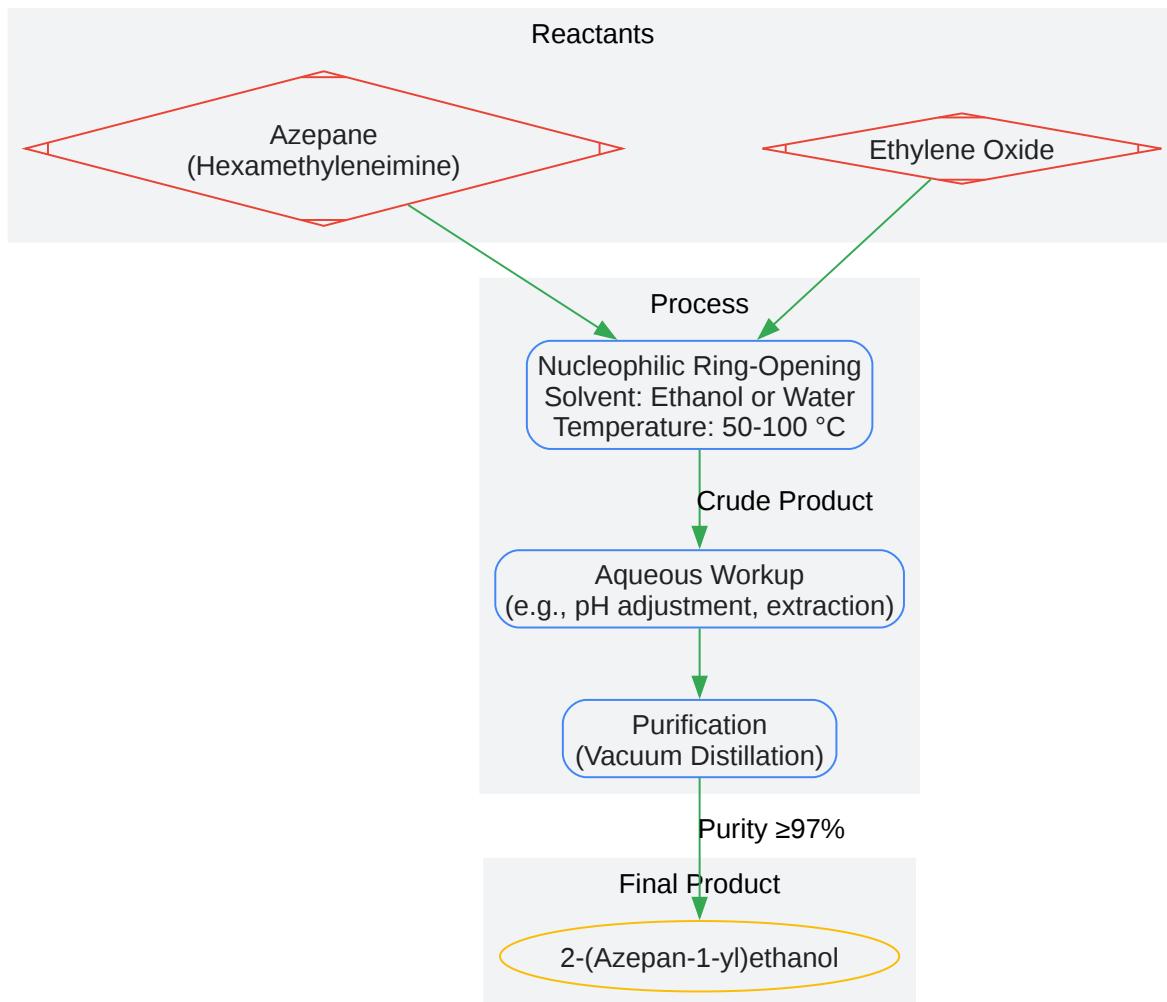
Chemical Structure Visualization

Caption: 2D structure of **2-(Azepan-1-yl)ethanol**.

Synthesis and Reaction Pathways

A common and efficient method for the synthesis of N-hydroxyethyl-substituted amines involves the nucleophilic attack of the parent amine onto an epoxide or a halo-alcohol. For **2-(Azepan-1-yl)ethanol**, the reaction of azepane (hexamethyleneimine) with ethylene oxide is a primary industrial route due to its high atom economy.

Proposed Synthetic Workflow: Ethoxylation of Azepane



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Caption: Proposed synthesis workflow for **2-(Azepan-1-yl)ethanol**.

Exemplary Laboratory Protocol

Causality: This protocol is designed for robust, scalable synthesis. Using ethanol as a solvent ensures miscibility of reactants and helps moderate the exothermic reaction. The slow addition of ethylene oxide is a critical safety measure to control the reaction rate and temperature.

- **Reactor Setup:** A 1L jacketed glass reactor is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe. The system is purged with nitrogen.
- **Charging Reactants:** Charge azepane (1.0 mol) and ethanol (250 mL) into the reactor. Begin stirring and heat the mixture to 50 °C.
- **Addition:** Add ethylene oxide (1.1 mol), dissolved in cold ethanol (100 mL), dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 70 °C.
- **Reaction:** After the addition is complete, maintain the reaction mixture at 60 °C for an additional 4 hours to ensure complete consumption of the starting material (monitored by GC).
- **Solvent Removal:** Cool the reactor to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by vacuum distillation (e.g., at ~14 Torr). The fraction boiling at approximately 97 °C is collected.[3]
- **Characterization:** The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and GC-MS.

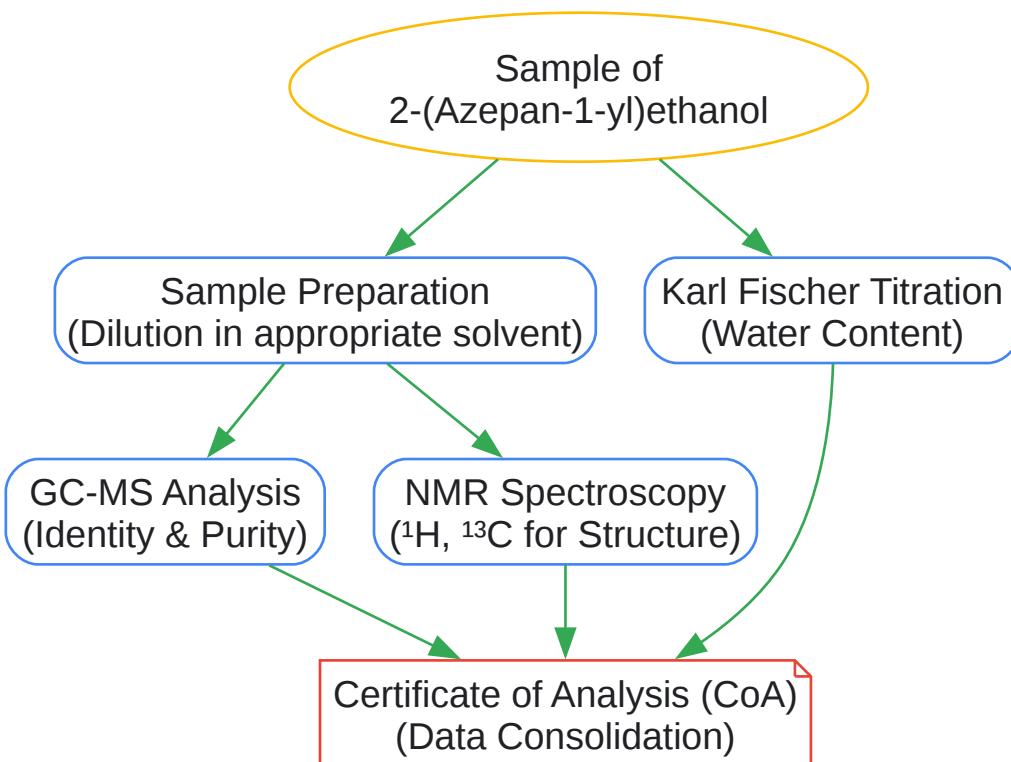
Analytical Methodologies for Quality Control

A multi-pronged analytical approach is necessary to validate the identity, purity, and stability of **2-(Azepan-1-yl)ethanol**. Each technique provides orthogonal data, creating a self-validating system for quality assurance.

Table 2: Analytical Techniques and Expected Results

Technique	Purpose	Expected Results / Observations
¹ H NMR	Structural Confirmation	Signals corresponding to the azepane ring protons (broad multiplets ~1.5-1.7 ppm and ~2.6-2.8 ppm), the N-CH ₂ CH ₂ -O protons (triplets ~2.7-2.9 ppm and ~3.6-3.8 ppm), and the hydroxyl proton (a broad singlet).
¹³ C NMR	Structural Confirmation	Distinct signals for the six unique carbons of the azepane ring and the two carbons of the N-ethyl alcohol side chain.
GC-MS	Purity Assessment & ID	A primary peak corresponding to the product's retention time. The mass spectrum should show a molecular ion or fragment consistent with the molecular weight (e.g., [M+H] ⁺ at m/z 144.1).
HPLC-UV/ELSD	Purity Assessment	A single major peak. As the molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization may be required for sensitive detection.
Karl Fischer Titration	Water Content	Determines the percentage of water, a critical parameter for many applications.

Standard Analytical Workflow



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Caption: Quality control workflow for **2-(Azepan-1-yl)ethanol**.

Safety, Handling, and Storage

Proper handling of **2-(Azepan-1-yl)ethanol** is essential to ensure laboratory safety. The compound is classified as an irritant, particularly to the eyes.

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictograms	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[5]
Hazard Statements	H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects.	
Precautionary Statements	P273: Avoid release to the environment.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[\[7\]](#)[\[8\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[7\]](#)
- Personal Protective Equipment:
 - Eye Protection: Wear chemical splash goggles.[\[7\]](#)
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
 - Skin Protection: Wear a lab coat.[\[7\]](#)
- First Aid:
 - Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek medical attention.[\[7\]](#)[\[8\]](#)
 - Skin Contact: Wash the affected area thoroughly with soap and water.[\[7\]](#)

- Ingestion: Do not induce vomiting. Seek immediate medical advice.[7]
- Storage: Store in a tightly closed container in a cool, dry place.[8] The material is stable under recommended room temperature storage conditions.

Conclusion

2-(Azepan-1-yl)ethanol is a strategically important chemical intermediate whose value is derived from its bifunctional nature and the underutilized azepane scaffold. Its straightforward synthesis and well-defined reactivity make it a reliable building block for accessing novel chemical entities in pharmaceutical and materials science. Adherence to rigorous analytical quality control and established safety protocols is paramount for its successful and safe application in research and development settings.

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